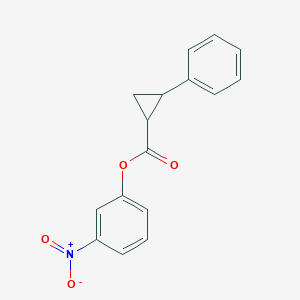
2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol is an organic compound with the molecular formula C18H20N2O. This compound is notable for its unique structure, which includes an allyl group, a benzimidazole moiety, and a phenol group. It has a molecular weight of 280.373 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method involves the reaction of benzimidazole with methyl iodide in the presence of a base such as potassium carbonate to form the dimethyl derivative. This intermediate is then reacted with allyl bromide under basic conditions to introduce the allyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the allyl group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted allyl derivatives.
Scientific Research Applications
2-Allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenol and benzimidazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxy-phenol
- 2-(2,4-Dichloro-phenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
Uniqueness
2-Allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol is unique due to the presence of the allyl group, which can participate in additional chemical reactions compared to its analogs. This structural feature enhances its versatility in synthetic applications and potentially broadens its range of biological activities .
Properties
IUPAC Name |
2-(1,3-dimethyl-2H-benzimidazol-2-yl)-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-4-8-13-9-7-10-14(17(13)21)18-19(2)15-11-5-6-12-16(15)20(18)3/h4-7,9-12,18,21H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGBIEBHZJWTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CC(=C3O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid](/img/structure/B5543648.png)
![N-(3-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B5543655.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![N-[4-({4-[(E)-(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)
![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
![3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5543679.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)


![5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5543703.png)
![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)
![METHYL 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZOATE](/img/structure/B5543726.png)
![2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B5543733.png)
![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)
